molecular formula C18H21N3O B11559007 2-[(4-Methylphenyl)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide

2-[(4-Methylphenyl)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide

Cat. No.: B11559007
M. Wt: 295.4 g/mol
InChI Key: BVBJWWZAFFDJND-LVZFUZTISA-N
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Description

2-[(4-Methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an acetohydrazide backbone, with additional substituents including a 4-methylphenyl group and a phenylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide typically involves the condensation of 4-methylphenylamine with acetohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 1-phenylpropylidene to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4-Methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloro-2-methylphenyl)amino]acetohydrazide
  • 2-[(4-Methoxyphenyl)amino]acetohydrazide
  • 2-[(4-Bromo-2-methylphenyl)amino]acetohydrazide

Uniqueness

2-[(4-Methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group and the phenylpropylidene group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-1-phenylpropylideneamino]acetamide

InChI

InChI=1S/C18H21N3O/c1-3-17(15-7-5-4-6-8-15)20-21-18(22)13-19-16-11-9-14(2)10-12-16/h4-12,19H,3,13H2,1-2H3,(H,21,22)/b20-17+

InChI Key

BVBJWWZAFFDJND-LVZFUZTISA-N

Isomeric SMILES

CC/C(=N\NC(=O)CNC1=CC=C(C=C1)C)/C2=CC=CC=C2

Canonical SMILES

CCC(=NNC(=O)CNC1=CC=C(C=C1)C)C2=CC=CC=C2

Origin of Product

United States

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